molecular formula C14H10Cl2N2O3 B5766611 N-(2,4-dichlorobenzyl)-4-nitrobenzamide

N-(2,4-dichlorobenzyl)-4-nitrobenzamide

Cat. No.: B5766611
M. Wt: 325.1 g/mol
InChI Key: ATCAIIHJMKPJOO-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorobenzyl)-4-nitrobenzamide is a synthetic small molecule of significant interest in pharmaceutical and chemical research. This compound features a benzamide core structure, substituted with a 4-nitro group and an N-(2,4-dichlorobenzyl) side chain. The strategic incorporation of chlorine atoms and a nitro group is a common practice in medicinal chemistry, as these moieties can profoundly influence a compound's biological activity, binding affinity, and metabolic stability . This compound serves as a versatile building block and intermediate for synthesizing more complex chemical entities. Its structure is analogous to other investigated nitrobenzamide compounds, which have demonstrated utility as convenient intermediates for synthesizing diverse cyclic compounds and have shown potential for various biological activities . Specifically, hybrid molecules combining substituted benzylamines with nitrobenzoyl groups are explored for their potential neurotropic and antitumor activities, positioning this chemical space at the forefront of early-stage drug discovery . Researchers value this compound for developing novel pharmacophores and probing structure-activity relationships (SAR), particularly in designing potential neurokinin receptor antagonists and other central nervous system (CNS)-targeted agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-4-1-10(13(16)7-11)8-17-14(19)9-2-5-12(6-3-9)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCAIIHJMKPJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The trifluoromethyl analog (logP ~3.5) is more lipophilic than the nitro derivative (logP ~2.8), which may influence blood-brain barrier penetration .

Variations in the Benzylamine Moiety

Compound Name Benzyl Group Substitution Molecular Weight (g/mol) Pharmacological Notes Reference ID
This compound 2,4-dichloro 325.15 Used in chemogenetic studies targeting K2P channels
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 3-Cl, 4-CH₃ 290.70 Reduced steric hindrance; potential for enhanced solubility
N-(2,2-Diphenylethyl)-4-nitrobenzamide 2,2-diphenylethyl 376.37 Eco-friendly mechanosynthesis; bio-functional hybrid
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-Cl-phenethyl 304.75 Explored for β-phenylethylamine-related activity

Key Observations :

  • Synthetic Accessibility: Mechanosynthesis of the diphenylethyl analog demonstrates greener chemistry approaches compared to traditional solvent-based methods .

Heterocyclic and Hybrid Derivatives

Compound Name Heterocyclic System Molecular Weight (g/mol) Biological Activity Reference ID
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide Sulfamoyl-thiazole 494.29 α-glucosidase/α-amylase inhibition (IC₅₀: 1.2–3.8 µM)
(±)-N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide Alkylamino-pentyl chain 385.47 Class III antiarrhythmic activity
6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-dichlorobenzyl)pyrimidin-4-amine Pyrimidine-piperazine 484.22 CCR4 antagonism (IC₅₀: <100 nM)

Key Observations :

  • Enzyme Inhibition : Sulfamoyl-thiazole derivatives exhibit superior enzyme inhibitory activity compared to the parent benzamide, likely due to additional hydrogen bonding via the sulfamoyl group .
  • Therapeutic Applications: Hybridization with pyrimidine (e.g., CCR4 antagonists) or alkylamino chains expands pharmacological utility beyond the parent compound’s scope .

Q & A

Q. What is the optimal synthetic route for N-(2,4-dichlorobenzyl)-4-nitrobenzamide?

Methodological Answer: The compound is synthesized via a coupling reaction between 4-nitrobenzoic acid (12.0 mmol) and 2,4-dichlorobenzylamine (13.2 mmol) using HATU as a coupling agent in anhydrous DMF, with diisopropylethylamine (DIPEA) as a base. Key steps include:

  • Reaction Conditions: Stirring at 22°C for 18 hours under nitrogen.
  • Workup: Dilution with ethyl acetate, sequential washes with sodium bicarbonate, citric acid, and brine.
  • Purification: Recrystallization from ethanol yields pale-yellow needles with 95.6% efficiency.
    Reference: Detailed synthetic protocol and characterization data are provided in .

Q. Which spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm proton environments (e.g., aromatic protons at δ 8.37–8.11 ppm) and carbon assignments (e.g., carbonyl at δ 165.32 ppm).
  • LC/MS: Validates molecular weight (exact mass 323.00 [M-H]-; observed 323.02).
    Reference: Full spectral data and interpretation are available in .

Q. What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:

  • Antitumor Potential: Chlorobenzyl and nitro groups in analogs like N-(3-chlorophenethyl)-4-nitrobenzamide show cytotoxicity via DNA intercalation or enzyme inhibition .
  • Neurotropic Activity: Similar compounds act as neurokinin-2 antagonists, suggesting possible CNS applications .
  • Experimental Validation: Recommended assays include MTT for cytotoxicity and electrophysiology for ion channel modulation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related benzamide derivatives?

Methodological Answer:

  • Comparative Studies: Use standardized in vitro assays (e.g., MIC for antimicrobial activity) to test this compound alongside analogs like N-(4-chlorobenzyl)-4-nitrobenzamide .
  • Structure-Activity Relationship (SAR) Analysis: Systematically modify functional groups (e.g., replacing nitro with amino) to isolate contributions to activity .
  • Data Normalization: Control for variables like solvent purity, cell line selection, and assay sensitivity.

Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Enzymatic Assays: Use TR-FRET-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations ranging from 1–100 μM.
  • Selectivity Screening: Test against a kinase panel (e.g., EGFR, VEGFR2) to identify targets.
  • Structural Insights: Perform molecular docking using crystal structures of kinase domains (e.g., PDB ID 1M17) to predict binding modes .

Q. What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID 3IAI), focusing on nitro group hydrogen bonding and chlorobenzyl hydrophobic contacts .
  • QM/MM Simulations: Calculate binding energies and electron density maps for reactive intermediates.
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability).

Q. How to optimize reaction conditions for scalable synthesis without compromising yield?

Methodological Answer:

  • Solvent Screening: Compare DMF (high polarity) with THF (lower boiling point) to reduce purification complexity.
  • Catalyst Efficiency: Test HATU vs. EDCI/HOBt for cost-effectiveness and byproduct formation.
  • Temperature Gradients: Evaluate yields at 22°C (room temperature) vs. 40°C (accelerated reaction).
    Reference: Initial conditions from serve as a baseline for optimization.

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